molecular formula C10H12N2O2 B13653959 3-(Cyclopropylmethoxy)picolinamide

3-(Cyclopropylmethoxy)picolinamide

Katalognummer: B13653959
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: DZXQRGSKWBNCSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Cyclopropylmethoxy)picolinamide is a chemical compound of significant interest in biomedical and agricultural research due to its potential multifunctional biological activity. It belongs to the picolinamide chemotype, a scaffold identified for its notable antifungal properties . Research indicates that such picolinamides exert their antifungal effect by specifically targeting Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae . Binding to the lipid-binding pocket of Sec14p disrupts its essential function, offering a novel mechanism of action for combating invasive fungal infections and opening avenues for the development of new antifungal agents . Beyond antimicrobial applications, compounds based on the picolinamide structure are also investigated for their therapeutic potential in central nervous system (CNS) disorders . Research into metabotropic glutamate receptors (mGluRs), particularly group III receptors (mGlu4, mGlu7, mGlu8), has revealed that their modulation can inhibit excessive glutamate transmission, a process implicated in excitotoxicity that leads to neuronal damage in conditions like Parkinson's disease, Alzheimer's disease, and ischemic stroke . Furthermore, specific picolinamide derivatives have been identified in patents for the preparation of medicaments aimed at treating motor disorders related to Parkinson's disease, highlighting the neuropharmacological relevance of this chemical class . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

3-(cyclopropylmethoxy)pyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c11-10(13)9-8(2-1-5-12-9)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H2,11,13)

InChI-Schlüssel

DZXQRGSKWBNCSG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=C(N=CC=C2)C(=O)N

Herkunft des Produkts

United States

Synthetic Chemistry and Derivatization Strategies of 3 Cyclopropylmethoxy Picolinamide

Elucidation of Core Synthetic Routes to 3-(Cyclopropylmethoxy)picolinamide

The construction of the 3-(cyclopropylmethoxy)picolinamide molecule can be approached through several synthetic pathways. These routes typically involve the initial formation of a substituted picolinic acid or picolinamide (B142947), followed by the introduction of the cyclopropylmethoxy group, or vice versa.

Precursor Compounds and Starting Material Derivations

The synthesis of 3-(cyclopropylmethoxy)picolinamide relies on key precursor compounds that provide the foundational pyridine (B92270) ring and the necessary functional groups for subsequent reactions. A common and logical starting material is 3-hydroxypicolinic acid . This precursor is a derivative of picolinic acid and belongs to the pyridine family. wikipedia.org Its synthesis can be achieved through various methods, including a two-step process involving an Elbs oxidation of 3-hydroxypicolinic acid. nih.gov

Another critical precursor is (bromomethyl)cyclopropane (B137280) , which serves as the source of the cyclopropylmethyl group. This alkyl halide is essential for the etherification step that introduces the cyclopropylmethoxy side chain onto the pyridine ring.

The final key component is an ammonia (B1221849) source or an appropriate amine, which is required for the formation of the picolinamide functional group from a picolinic acid derivative.

Optimized Reaction Pathways and Mechanistic Considerations

Two primary retrosynthetic pathways can be envisioned for the synthesis of 3-(cyclopropylmethoxy)picolinamide.

Pathway A: Etherification followed by Amidation

In this pathway, the initial step involves the etherification of 3-hydroxypicolinic acid. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group of 3-hydroxypicolinic acid is deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide. This nucleophilic alkoxide then reacts with (bromomethyl)cyclopropane to form 3-(cyclopropylmethoxy)picolinic acid .

The second step is the amidation of the resulting 3-(cyclopropylmethoxy)picolinic acid. This transformation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, using a reagent like thionyl chloride or oxalyl chloride. nih.govresearchgate.net The subsequent reaction of this activated intermediate with ammonia or an ammonia equivalent yields the final product, 3-(cyclopropylmethoxy)picolinamide.

Pathway B: Amidation followed by Etherification

Alternatively, the synthesis can commence with the amidation of 3-hydroxypicolinic acid to form 3-hydroxypicolinamide (B1208869) . This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

The subsequent step is the etherification of the hydroxyl group on the 3-hydroxypicolinamide scaffold. Similar to Pathway A, this involves deprotonation of the hydroxyl group with a base and subsequent reaction with (bromomethyl)cyclopropane. Careful control of reaction conditions is necessary to avoid side reactions, such as N-alkylation of the amide.

Mechanistically, both pathways rely on well-established organic reactions. The Williamson ether synthesis proceeds via an SN2 mechanism, while the amidation of the carboxylic acid involves nucleophilic acyl substitution.

Methodological Advancements in Synthesis and Scale-Up Research

For the industrial-scale production of picolinamide derivatives, process optimization is crucial to ensure high yields, purity, and cost-effectiveness. google.com Challenges in the large-scale synthesis of chiral picolinamides often revolve around controlling stereochemistry and minimizing steps. While 3-(cyclopropylmethoxy)picolinamide itself is not chiral, the principles of efficient synthesis still apply.

Advancements in catalytic methods can be applied to streamline the synthesis. For instance, the use of phase-transfer catalysts in the etherification step can enhance reaction rates and facilitate milder reaction conditions. In the amidation step, the development of more efficient and selective coupling agents can improve yields and reduce the formation of byproducts. For large-scale manufacturing, continuous flow chemistry presents an opportunity to improve safety, consistency, and throughput compared to traditional batch processing.

Functionalization and Analog Development from the 3-(Cyclopropylmethoxy)picolinamide Scaffold

The 3-(cyclopropylmethoxy)picolinamide scaffold serves as a versatile template for the development of new chemical entities with potentially modulated biological activities.

Strategies for Structural Diversification and Chemical Library Generation

The pyridine ring of the 3-(cyclopropylmethoxy)picolinamide scaffold is amenable to various functionalization reactions, allowing for the generation of diverse chemical libraries. google.com The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6. youtube.com

Key strategies for diversification include:

Modification of the Pyridine Ring: Halogenation of the pyridine ring can introduce handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl substituents.

Alteration of the Ether Linkage: The cyclopropylmethyl group can be replaced with other alkyl or aryl groups by using different alkyl halides in the etherification step. This allows for the exploration of the structure-activity relationship of the alkoxy substituent.

The following table outlines potential diversification points on the 3-(cyclopropylmethoxy)picolinamide scaffold:

Modification Site Potential Modifications Synthetic Approach
Pyridine RingHalogenation, Alkylation, ArylationElectrophilic or Nucleophilic Aromatic Substitution, Cross-Coupling Reactions
Ether LinkageVariation of the alkyl/aryl groupWilliamson Ether Synthesis with different electrophiles
Amide GroupConversion to secondary/tertiary amidesAmidation with primary/secondary amines

Targeted Modifications for Specific Research Hypotheses

The development of analogs of 3-(cyclopropylmethoxy)picolinamide is often driven by specific research hypotheses aimed at improving potency, selectivity, or pharmacokinetic properties. For instance, the introduction of fluorine atoms or trifluoromethyl groups can enhance metabolic stability and membrane permeability.

The synthesis of a series of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone moiety highlights a strategy where complex heterocyclic systems are built upon a core scaffold to target specific biological macromolecules, such as kinases. nih.gov Similarly, the 3-(cyclopropylmethoxy)picolinamide scaffold could be elaborated to test hypotheses about its interaction with specific biological targets. For example, if a particular protein-ligand interaction is hypothesized to involve the cyclopropyl (B3062369) group, analogs with different cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) could be synthesized to probe the size and conformational requirements of the binding pocket.

Molecular Mechanism of Action Studies: Preclinical and in Vitro Investigations of 3 Cyclopropylmethoxy Picolinamide

Advanced Target Identification and Mechanistic Elucidation

Advanced target identification for 3-(Cyclopropylmethoxy)picolinamide remains an area requiring significant investigation. Methodologies such as chemical proteomics, which utilizes probes to isolate and identify protein targets, could be instrumental in this endeavor. frontiersin.orgnih.gov Techniques like compound-centric chemical proteomics (CCCP) and activity-based protein profiling (ABPP) would be necessary to pinpoint the specific cellular components with which this compound interacts. frontiersin.orgnih.gov

A thorough biophysical characterization of the interaction between 3-(Cyclopropylmethoxy)picolinamide and its potential biological targets is not currently available in published literature. To achieve this, a suite of biophysical assays would be required. criver.com Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical data on binding affinity (K_D), kinetics (k_on/k_off), and thermodynamics. criver.comnih.gov

For instance, studies on other picolinamide-containing compounds, such as the antiviral pimodivir (B611791), have utilized such techniques to characterize their binding to the influenza virus polymerase basic protein 2 (PB2). nih.govcaymanchem.com Similar approaches would be necessary to understand the molecular recognition events involving 3-(Cyclopropylmethoxy)picolinamide.

Table 1: Illustrative Biophysical Techniques for Ligand-Receptor Interaction Analysis

Technique Information Gained Relevance
Surface Plasmon Resonance (SPR)Binding affinity (K_D), association and dissociation rates (k_on, k_off)Quantifies the strength and kinetics of the interaction in real-time. nih.gov
Isothermal Titration Calorimetry (ITC)Binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) changesProvides a complete thermodynamic profile of the binding event. mdpi.com
Nuclear Magnetic Resonance (NMR)Structural details of the binding site and conformational changesElucidates the atomic-level details of the interaction. criver.com
Thermal Shift Assay (TSA)Changes in protein melting temperature upon ligand bindingA high-throughput method for screening for direct binding.

This table is illustrative and does not represent actual data for 3-(Cyclopropylmethoxy)picolinamide.

Without an identified enzyme target, kinetic analysis and inhibition/activation profiling for 3-(Cyclopropylmethoxy)picolinamide cannot be performed. Once a target enzyme is identified, a series of assays would be essential to determine the compound's effect on enzyme function. youtube.com

This would involve determining key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) in the presence and absence of the compound. youtube.com Such experiments would reveal whether 3-(Cyclopropylmethoxy)picolinamide acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an activator. youtube.comyoutube.com For example, the related picolinamide-containing compound pimodivir is known to be an inhibitor of the influenza virus PB2 subunit, a mechanism that was elucidated through extensive enzymatic and antiviral assays. nih.govmedchemexpress.cn

Cellular Pathway Interrogation and Modulation by 3-(Cyclopropylmethoxy)picolinamide

The effects of 3-(Cyclopropylmethoxy)picolinamide on cellular pathways are currently undefined. To understand its cellular function, a systematic investigation using modern systems biology approaches would be necessary. nih.gov

The impact of 3-(Cyclopropylmethoxy)picolinamide on specific intracellular signaling cascades is unknown. Research in this area would involve treating relevant cell lines with the compound and monitoring the activity of key signaling pathways, such as the MAPK/ERK, PI3K/Akt/mTOR, or JAK/STAT pathways. caymanchem.commedchemexpress.com Techniques like Western blotting for phosphorylated proteins, reporter gene assays, and high-content imaging would be employed to dissect these effects. biorxiv.org

There is no published data on the gene expression or proteomic changes induced by 3-(Cyclopropylmethoxy)picolinamide in in vitro systems. Such studies are crucial for a comprehensive understanding of a compound's mechanism of action.

Transcriptomic analysis, using techniques like RNA-sequencing, would reveal changes in gene expression profiles upon treatment with the compound. youtube.com This could be followed by pathway analysis to identify the biological processes that are most significantly perturbed. reactome.org On the protein level, quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), would identify changes in protein abundance, providing further insights into the compound's cellular effects. nih.gov

Table 2: Illustrative Methodologies for Cellular Pathway Analysis

Methodology Objective Potential Findings
RNA-SequencingTo profile genome-wide changes in gene expression.Identification of up- or down-regulated genes and affected biological pathways. youtube.com
Quantitative Proteomics (e.g., SILAC, TMT)To quantify changes in the cellular proteome.Discovery of proteins whose expression levels are altered by the compound. nih.gov
Western BlottingTo detect changes in the levels of specific proteins and their post-translational modifications.Validation of transcriptomic and proteomic data and assessment of signaling pathway activation.
High-Content ImagingTo visualize the effects of the compound on cellular morphology and protein localization.Information on cellular phenotypes and the subcellular targets of the compound.

This table is illustrative and does not represent actual data for 3-(Cyclopropylmethoxy)picolinamide.

Structural Basis of Molecular Interaction via Co-crystallography and Advanced Biophysics

The structural basis for the molecular interaction of 3-(Cyclopropylmethoxy)picolinamide with a biological target has not been determined. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standard for obtaining high-resolution structural information of a ligand-receptor complex. youtube.com

Should a protein target for 3-(Cyclopropylmethoxy)picolinamide be identified and the complex successfully crystallized, X-ray crystallography could reveal the precise binding mode, including the key amino acid residues involved in the interaction. nih.govnih.gov This structural information is invaluable for understanding the mechanism of action and for guiding future drug design efforts through structure-based design. For instance, the co-crystal structure of pimodivir with the influenza PB2 protein has been instrumental in explaining its inhibitory activity and the mechanisms of resistance. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Cyclopropylmethoxy Picolinamide Derivatives

Identification of Key Pharmacophoric Elements

The picolinamide (B142947) scaffold, characterized by a pyridine (B92270) ring with a carboxamide substituent at the 2-position, serves as a versatile template for interacting with diverse biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For picolinamide derivatives, key pharmacophoric elements have been identified through extensive research.

The picolinamide core itself is a crucial element, with the nitrogen atom of the pyridine ring and the amide group often participating in vital hydrogen bonding interactions with target proteins. nih.govnih.gov For instance, in the context of antibacterial activity against Clostridioides difficile, the picolinamide core was found to be essential for the compound's exquisite potency and selectivity. nih.gov The ability of the picolinamide family to selectively target this pathogen highlights the importance of this core structure. nih.gov

Furthermore, the nature and position of substituents on the picolinamide ring and the amide nitrogen are critical determinants of activity and selectivity. researchgate.net In a study of picolinamide derivatives as VEGFR-2 inhibitors, the presence of (thio)urea and dithiocarbamate (B8719985) moieties attached to the picolinamide scaffold was a key design element. nih.gov These groups, along with specific substitutions on the terminal phenyl ring, were found to be crucial for potent enzymatic inhibition. nih.gov

Systematic Evaluation of Substituent Effects on Biological Activity in Research Models

The systematic variation of substituents on the picolinamide backbone has been a fruitful strategy for optimizing the biological activity of these derivatives. The impact of these modifications is typically evaluated in various in vitro and in vivo research models.

In the development of picolinamide-based antibacterials, the substitution pattern on the picolinamide ring was systematically altered. nih.gov A compelling finding was that a 2,4-substitution pattern on the picolinamide core imparted the desired selectivity against C. difficile over other bacteria like MRSA. nih.gov This demonstrates that even subtle changes in substituent positioning can dramatically alter the biological activity profile.

Similarly, in the design of VEGFR-2 inhibitors, a series of picolinamide derivatives with different substituents on the terminal phenyl ring of the (thio)urea moiety were synthesized and evaluated. nih.gov The electronic nature of these substituents, whether electron-donating or electron-withdrawing, significantly influenced the inhibitory potency.

A study on picolinamide derivatives as acetylcholinesterase (AChE) inhibitors revealed that the position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). researchgate.net This highlights the importance of the spatial arrangement of functional groups for specific enzyme-ligand interactions.

The following table summarizes the effects of different substituents on the biological activity of picolinamide derivatives from various studies:

Picolinamide Derivative Class Substituent Modification Observed Effect on Biological Activity Target Reference
Antibacterials2,4-substitution on picolinamide ringIncreased selectivity for C. difficileBacterial targets nih.gov
VEGFR-2 Inhibitors(Thio)urea and dithiocarbamate moietiesPotent VEGFR-2 kinase inhibitionVEGFR-2 Kinase nih.gov
FungicidesSubstituted aromatic ringsPrimary contribution to binding affinityCytochrome bc1 complex nih.gov
AChE InhibitorsPosition of dimethylamine side chainInfluenced inhibitory activity and selectivityAcetylcholinesterase researchgate.net

Computational Chemistry Approaches in SAR/SPR Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing deep insights into their interactions with biological targets. For picolinamide derivatives, various computational approaches have been employed to elucidate SAR and SPR.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that govern activity.

For picolinamide derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities. mdpi.comrsc.org For example, in a study of picolinic acid derivatives as potential herbicides, a 3D-QSAR model was constructed to guide the synthesis of new compounds with improved herbicidal activity. mdpi.com These models use steric and electrostatic fields to represent the molecule and identify regions where modifications would be beneficial or detrimental to activity.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

For picolinamide derivatives targeting VEGFR-2, molecular docking studies were performed to understand how the most potent compounds bind to the enzyme's active site. nih.gov These studies revealed specific interactions with key amino acid residues, providing a rationale for the observed high inhibitory activity. nih.gov Similarly, molecular docking was used to investigate the binding mode of picolinamide fungicides in the Qi-site of the cytochrome bc1 complex. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to assess the stability of the predicted binding mode and identify any conformational changes that may occur upon ligand binding.

Virtual Screening and Ligand-Based Design Methodologies

Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. This can be done using either the structure of the target (structure-based virtual screening) or the structures of known active ligands (ligand-based virtual screening).

Ligand-based design methodologies, such as pharmacophore modeling, are particularly useful when the 3D structure of the target is unknown. nih.gov A pharmacophore model can be generated based on a set of known active compounds and then used to screen databases for new molecules that fit the model. This approach has been successfully applied in the design of various therapeutic agents.

Preclinical Biological Activity Studies: in Vitro and Animal Model Investigations

In Vitro Cell-Based Assays for Biological Response Assessment

In vitro studies are the initial step in characterizing the biological effects of a new compound. These experiments are conducted using cells grown in a controlled laboratory setting and provide foundational data on the compound's activity at a cellular level.

To assess the potential therapeutic utility of 3-(Cyclopropylmethoxy)picolinamide, its efficacy would be tested against a panel of relevant human cell lines. These cell lines are chosen to model specific diseases of interest. For instance, if the compound is being investigated as a potential anti-cancer agent, a variety of cancer cell lines representing different tumor types would be utilized.

Commonly employed assays to evaluate efficacy include:

Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This provides a measure of the compound's potency.

Proliferation Assays: These assays, like the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, measure the rate of cell division to assess the anti-proliferative effects of the compound.

Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure the activity of key apoptotic proteins like caspases or use techniques such as Annexin V staining are performed.

Interactive Table: Hypothetical Efficacy Data for 3-(Cyclopropylmethoxy)picolinamide in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
Data Not AvailableData Not AvailableMTTData Not Available
Data Not AvailableData Not AvailableMTTData Not Available
Data Not AvailableData Not AvailableMTTData Not Available

For a compound to exert its biological effect, it must be able to enter the target cells. Cellular uptake and permeability studies are therefore crucial. The Caco-2 cell permeability assay is a widely accepted in vitro model of human intestinal absorption. This assay uses a monolayer of Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates to form tight junctions, mimicking the intestinal barrier.

These studies measure the apparent permeability coefficient (Papp) of the compound in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. A high Papp value in the absorptive direction and a low efflux ratio suggest good oral bioavailability.

In Vivo Efficacy and Proof-of-Concept Studies in Non-Human Models

Following promising in vitro results, the compound is advanced to in vivo studies using animal models. These studies are essential to understand the compound's efficacy and biological effects in a whole living organism.

The choice of animal model is critical and depends on the therapeutic area being investigated. For oncology, patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the heterogeneity of human tumors. For other diseases, transgenic animal models that are genetically modified to mimic the human disease state may be employed.

In these animal models, the primary outcome is typically the assessment of the compound's ability to inhibit tumor growth or ameliorate disease symptoms. This is often measured by monitoring tumor volume over time or by observing changes in disease-specific clinical signs.

Furthermore, biomarker studies are conducted to understand the compound's mechanism of action in vivo. This involves collecting tissue and blood samples to measure changes in the levels of specific proteins or other molecules that are known to be involved in the disease process.

Pharmacodynamic (PD) studies aim to establish a relationship between the concentration of the compound in the body and its pharmacological effect. These studies help to determine if the compound is reaching its intended target and exerting the desired biological effect. Techniques such as Western blotting or immunohistochemistry can be used to measure the modulation of the target protein in tumor or tissue samples from treated animals. These studies also provide information on the duration of the compound's effect, which is crucial for determining the optimal dosing schedule.

Interactive Table: Hypothetical Pharmacodynamic Data for 3-(Cyclopropylmethoxy)picolinamide in an Animal Model

Animal ModelTissueBiomarkerModulationDuration of Effect
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Preclinical Disposition and Metabolic Pathways in Research Animals

Absorption and Distribution Research in Animal Models

To understand the extent and pattern of a compound's distribution, researchers typically employ radio-labeled versions of the molecule to track its presence in different parts of the body over time.

Quantitative whole-body autoradiography (QWBA) or tissue dissection studies in rodent models, such as rats, are standard methods to determine the concentration of a compound in various organs and tissues. Following administration of the compound, tissues like the liver, kidneys, spleen, lungs, heart, muscle, and adipose tissue would be collected at multiple time points to create a comprehensive distribution profile.

Due to the lack of specific data for 3-(Cyclopropylmethoxy)picolinamide, a representative data table for tissue distribution cannot be generated.

For compounds with potential central nervous system (CNS) activity, assessing their ability to cross the blood-brain barrier is crucial. This is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). These studies help determine if the compound can reach its potential therapeutic target within the brain.

Without experimental data, a table detailing the brain penetration of 3-(Cyclopropylmethoxy)picolinamide cannot be provided.

Metabolic Fate and Metabolite Identification in Research Systems

Investigating the metabolic fate of a compound involves both in vitro and in vivo studies to identify the enzymes responsible for its transformation and to characterize the resulting metabolites.

The initial assessment of a compound's metabolic stability is typically conducted using in vitro systems such as liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey, human). These experiments measure the rate at which the parent compound is metabolized, providing an estimate of its intrinsic clearance.

As no in vitro metabolic stability data for 3-(Cyclopropylmethoxy)picolinamide has been published, a corresponding data table cannot be compiled.

Following in vivo administration in animal models, plasma, urine, and feces are collected to identify the major metabolites. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to elucidate the structures of these metabolites, providing insight into the primary metabolic pathways, which could include oxidation, hydrolysis, or conjugation.

A table of identified metabolites for 3-(Cyclopropylmethoxy)picolinamide cannot be created as no such research has been reported.

Elucidation of Excretion Routes and Clearance Mechanisms in Preclinical Models

Given the absence of specific excretion data for 3-(Cyclopropylmethoxy)picolinamide, a data table summarizing its excretion routes cannot be presented.

Advanced Analytical Methodologies for Research on 3 Cyclopropylmethoxy Picolinamide

High-Resolution Chromatographic Methods for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UPLC) are indispensable tools for assessing the purity of 3-(Cyclopropylmethoxy)picolinamide and for its quantitative analysis in various matrices. These methods offer high resolution, sensitivity, and reproducibility.

The development of a robust HPLC method for 3-(Cyclopropylmethoxy)picolinamide would involve a systematic optimization of several parameters to achieve a sharp peak for the main compound and good separation from any potential impurities or degradation products. A reversed-phase approach is commonly utilized for compounds of similar polarity.

A typical HPLC method for the analysis of 3-(Cyclopropylmethoxy)picolinamide would be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. This validation would assess parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Below is an example of a typical data table for an HPLC method used for the purity and quantitative analysis of 3-(Cyclopropylmethoxy)picolinamide.

Table 1: Example HPLC Parameters for Analysis of 3-(Cyclopropylmethoxy)picolinamide

ParameterCondition
Chromatographic System HPLC with UV Detector
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Spectroscopic Techniques for Comprehensive Structural Elucidation beyond Basic Identification

While basic identification of 3-(Cyclopropylmethoxy)picolinamide is the first step, a comprehensive structural elucidation is necessary to confirm its molecular structure unequivocally. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(Cyclopropylmethoxy)picolinamide, ¹H NMR and ¹³C NMR would be used to confirm the presence and connectivity of the cyclopropyl (B3062369), methoxy (B1213986), and picolinamide (B142947) moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-(Cyclopropylmethoxy)picolinamide would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide, the C-O-C ether linkage, and the aromatic pyridine (B92270) ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.

Table 2: Spectroscopic Data for 3-(Cyclopropylmethoxy)picolinamide

TechniqueObserved Features
¹H NMR Signals corresponding to protons of the cyclopropyl group, methylene (B1212753) bridge, pyridine ring, and amide group.
¹³C NMR Resonances for all carbon atoms, including those in the cyclopropyl ring, methoxy group, pyridine ring, and the carbonyl carbon of the amide.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching, C-O stretching, and aromatic C-H stretching.
Mass Spectrometry (m/z) Molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Mass Spectrometry for Metabolite Profiling and Quantitative Analysis in Biological Matrices

Understanding the metabolic fate of 3-(Cyclopropylmethoxy)picolinamide is crucial. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and quantifying metabolites in complex biological matrices such as plasma, urine, and liver microsomes.

The high sensitivity and selectivity of LC-MS/MS allow for the detection of low levels of metabolites. The process involves comparing the metabolic profile of a test system incubated with the parent drug to a control system. By analyzing the mass shifts and fragmentation patterns, potential metabolic pathways such as oxidation, hydrolysis, or conjugation can be elucidated.

For quantitative analysis, a stable isotope-labeled internal standard of 3-(Cyclopropylmethoxy)picolinamide would ideally be used to ensure high accuracy and precision. A method would be developed and validated to measure the concentrations of the parent compound and its major metabolites over time.

Table 3: Potential Metabolic Transformations of 3-(Cyclopropylmethoxy)picolinamide

Metabolic ReactionPotential Metabolite Structure
Hydroxylation Addition of a hydroxyl group to the cyclopropyl or pyridine ring.
O-Dealkylation Cleavage of the cyclopropylmethyl group to form a hydroxypicolinamide.
Amide Hydrolysis Cleavage of the amide bond to form 3-(cyclopropylmethoxy)picolinic acid and ammonia (B1221849).

Future Directions and Unexplored Research Avenues for 3 Cyclopropylmethoxy Picolinamide

Novel Synthetic Approaches and Derivatization Innovations

One promising direction is the application of flow chemistry. This technology allows for the continuous production of the compound under precisely controlled conditions, which can lead to higher purity and fewer byproducts. youtube.com Furthermore, the development of novel catalytic systems, such as those based on earth-abundant metals, could replace more expensive and toxic catalysts currently in use. The exploration of C-H activation techniques could also provide more direct and atom-economical routes to the picolinamide (B142947) scaffold and its derivatives.

Beyond the synthesis of the core molecule, significant opportunities lie in derivatization to create analogues with improved properties. Structure-activity relationship (SAR) studies, guided by the known co-crystal structure of a picolinamide-like inhibitor with Sec14p, can inform the rational design of new derivatives. nih.gov Modifications to the cyclopropylmethoxy group and the picolinamide ring could be systematically explored to enhance binding affinity, selectivity, and pharmacokinetic profiles. For instance, the introduction of different ether linkages or the substitution of the cyclopropyl (B3062369) group with other strained ring systems could modulate the compound's interaction with the target protein.

Innovation in Synthesis Potential Advantage
Flow ChemistryIncreased yield, purity, and safety
Novel Catalytic SystemsReduced cost and environmental impact
C-H ActivationImproved atom economy and efficiency
Rational DerivatizationEnhanced potency and selectivity

Identification of New Biological Targets and Unraveling Undiscovered Mechanisms

While Sec14p is the primary identified target for the antifungal activity of picolinamides, it is conceivable that 3-(Cyclopropylmethoxy)picolinamide and its derivatives may interact with other biological targets, leading to additional or synergistic therapeutic effects. nih.govnih.gov Future research should employ chemogenomic profiling and proteomic approaches to identify potential off-target interactions in both fungal and other cell types. nih.gov

Unraveling the downstream consequences of Sec14p inhibition is another critical area for investigation. While it is known that inhibiting Sec14p disrupts lipid metabolism and vesicular trafficking in fungi, the precise molecular cascade of events leading to cell death is not fully elucidated. nih.govnih.gov A deeper understanding of this mechanism could reveal new vulnerabilities in fungal pathogens and suggest combination therapies. Functional variomics screens, which can identify resistance-conferring mutations, can provide further insights into the compound's mechanism of action and potential resistance pathways. nih.gov

Advancements in Computational Modeling for Predictive Research

Computational modeling is a powerful tool to accelerate the drug discovery and development process for 3-(Cyclopropylmethoxy)picolinamide. The availability of the co-crystal structure of a related inhibitor bound to Sec14p provides an excellent starting point for in silico studies. nih.govnih.gov

Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of newly designed derivatives with Sec14p. nih.govnih.gov These simulations can help prioritize which analogues to synthesize and test, saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of picolinamide derivatives with their biological activity, further guiding the design of more potent compounds. eurekaselect.comnih.gov

Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. eurekaselect.com

Computational Tool Application in Research
Molecular DockingPredicting binding affinity and mode
Molecular DynamicsSimulating protein-ligand interactions
QSARCorrelating structure with activity
ADME PredictionAssessing pharmacokinetic properties

Integration with Emerging Technologies in Chemical and Biological Research

The future of research on 3-(Cyclopropylmethoxy)picolinamide will be significantly enhanced by the integration of emerging technologies. High-throughput screening (HTS) of large compound libraries of picolinamide analogues against Sec14p and other potential targets can rapidly identify new lead compounds. youtube.comnih.gov The development of robust HTS assays is crucial for this endeavor.

The application of artificial intelligence (AI) and machine learning in drug discovery is another exciting frontier. nih.gov AI algorithms can be trained on existing SAR data to predict the activity of virtual compounds, further accelerating the design-synthesis-test cycle. AI can also be used to analyze complex biological data from chemogenomic and proteomic studies to identify novel targets and pathways.

Nanotechnology offers innovative approaches for the delivery of 3-(Cyclopropylmethoxy)picolinamide. numberanalytics.commdpi.com Encapsulating the compound in nanoparticles could improve its solubility, stability, and targeted delivery to fungal cells, potentially enhancing its efficacy and reducing off-target effects.

Finally, the use of advanced imaging techniques, such as super-resolution microscopy, could allow for the direct visualization of the compound's interaction with Sec14p within fungal cells, providing unprecedented insights into its mechanism of action at a subcellular level.

Q & A

Basic: What are the optimal synthetic routes for 3-(Cyclopropylmethoxy)picolinamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
Synthesis typically involves coupling cyclopropylmethoxy groups to the picolinamide core. A common approach includes:

  • Step 1: Reacting 3-hydroxypicolinic acid with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy substituent.
  • Step 2: Amidation of the carboxylic acid intermediate using coupling reagents like HATU or EDCI with NH₃ or ammonium chloride.
    Yield Optimization:
  • Use reflux conditions in aprotic solvents (e.g., THF or DMF) to enhance reaction efficiency.
  • Catalysts such as DMAP (4-dimethylaminopyridine) can accelerate substitution reactions .
  • Monitor reaction progress via TLC or HPLC to identify incomplete conversions or side products.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(Cyclopropylmethoxy)picolinamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
    • ¹³C NMR confirms the carbonyl (C=O) and quaternary carbons.
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (60:40) with 0.1% TFA.
  • Mass Spectrometry (HRMS):
    • ESI-HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₂: calculated 221.0926) .

Advanced: How can computational modeling predict the interaction of 3-(Cyclopropylmethoxy)picolinamide with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking:
    • Use software like AutoDock Vina to simulate binding to active sites (e.g., kinase domains). Focus on hydrogen bonding with the picolinamide moiety and hydrophobic interactions with the cyclopropyl group.
  • Molecular Dynamics (MD) Simulations:
    • Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex.
  • Quantum Mechanical Calculations:
    • DFT (B3LYP/6-31G*) optimizes the compound’s geometry and calculates electrostatic potential surfaces to predict reactive sites .

Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

  • Standardized Assay Conditions:
    • Control variables: pH (7.4 buffer), temperature (37°C), and cell passage number (≤20 for in vitro studies).
  • Dose-Response Validation:
    • Use 8–12 concentration points in triplicate to generate robust IC₅₀ curves. Include positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal Assays:
    • Confirm activity via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Basic: What safety protocols are essential when handling 3-(Cyclopropylmethoxy)picolinamide in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage:
    • Store in airtight containers at 2–8°C, protected from light to prevent degradation .
  • Waste Disposal:
    • Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic waste.

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for substituents on the picolinamide core?

Methodological Answer:

  • Systematic Substituent Variation:
    • Synthesize analogs with modifications (e.g., halogenation at position 5, alkyl/aryl groups on the cyclopropyl ring).
  • Biological Screening:
    • Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS).
  • Data Analysis:
    • Apply multivariate regression to correlate substituent properties (e.g., LogP, Hammett σ) with bioactivity. Use clustering algorithms (e.g., PCA) to identify key structural drivers .

Advanced: What mechanistic studies are recommended to investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂). Monitor degradation via LC-MS.
  • Metabolite Identification:
    • Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF. Key Phase I reactions: hydroxylation of the cyclopropyl group or amide hydrolysis .

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